molecular formula C5H12ClNO2 B2407823 2-(Methylamino)ethyl acetate hydrochloride CAS No. 4527-98-4

2-(Methylamino)ethyl acetate hydrochloride

Cat. No. B2407823
CAS RN: 4527-98-4
M. Wt: 153.61
InChI Key: RSFQJZQIIISQBS-UHFFFAOYSA-N
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Description

2-(Methylamino)ethyl acetate hydrochloride is a chemical compound with the CAS Number: 4527-98-4 . It has a molecular weight of 153.61 and its IUPAC name is this compound . It is typically stored at room temperature .


Synthesis Analysis

The synthesis of this compound involves the reaction of this compound (0.922 g) obtained in a reference synthetic example . A solution of triethylamine (0.84 mL) in tetrahydrofuran (1 mL) was added dropwise, and the reaction solution was stirred for 30 minutes under ice-cooling .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO2.ClH/c1-5(7)8-4-3-6-2;/h6H,3-4H2,1-2H3;1H . The molecular formula is C5H12ClNO2 .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 103-104 .

Scientific Research Applications

  • Cytotoxicity in Cancer Research The study by Hawas et al. (2009) explored chemical derivatives from marine-derived Streptomyces, including 3-methyl-7-(methylamino)-5,8-isoquinolinedione. These derivatives showed significant cytotoxicity against several cancer cell lines, including non-small cell lung cancer, breast cancer, melanoma, and prostate cancer cells.

  • Effects on Learning and Memory Jiang Jing-ai (2006) synthesized compounds related to 2-(methylamino)ethyl acetate hydrochloride and studied their effects on learning and memory in mice. The study, as detailed in Jiang Jing-ai (2006), found that these compounds facilitated learning and memory.

  • Synthesis and Characterization in Chemistry Research by Faraglia et al. (2001) involved the synthesis of mixed ligand complexes using derivatives like methylamino-acetic acid ethyl ester-dithiocarboxylate. The study focused on the synthesis and characterization of these complexes, which showed potential in vitro cytostatic activity against human leukemic and HeLa cells.

  • Synthesis of Pharmaceutical Intermediates A study by Shanazarov et al. (1987) demonstrated the application of this compound in the synthesis of pharmaceutical intermediates, specifically for the production of cyclic dienediamines.

  • Potential in Antihypertensive Medications The synthesis and reactions of compounds related to this compound, such as those studied by Abdel-Wahab et al. (2008), showed promise in developing antihypertensive α-blocking agents.

Safety and Hazards

The safety information for 2-(Methylamino)ethyl acetate hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(methylamino)ethyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-5(7)8-4-3-6-2;/h6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFQJZQIIISQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution (30 mL) of bis(trichloromethyl)carbonate (0.50 g) in tetrahydrofuran was dropwise added a solution (1 mL) of pyridine (0.40 mL) in tetrahydrofuran under ice-cooling. After stirring under ice-cooling for 30 min., 2-(methylamino)ethyl acetate hydrochloride (0.77 g) obtained in Reference Example 2 was added. A solution (1 mL) of triethylamine (0.70 mL) in tetrahydrofuran was dropwise added and the mixture was stirred at room temperature for 1 hr. After concentration under reduced pressure, water (50 mL) was added to the residue. The mixture was extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with saturated brine (50 mL) and dried over anhydrous magnesium sulfate. The mixture was concentrated under reduced pressure, and the residue was dissolved in tetrahydrofuran (20 mL). (R)-2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole (1.11 g), triethylamine (0.84 mL) and 4-dimethylaminopyridine (catalytic amount) were added, and the mixture was stirred at 60° C. overnight. After concentration under reduced pressure, water (50 mL) was added to the residue. The mixture was extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with saturated brine (50 mL) and dried over anhydrous magnesium sulfate. After concentration under reduced pressure, the residue was purified by basic silica gel column chromatography (eluted with ethyl acetate:hexane=1:1, then ethyl acetate), and further by silica gel column chromatography (eluted with ethyl acetate:hexane=2:1, then ethyl acetate, then acetone:ethyl acetate=1:4, then 1:1) to give the title compound (1.13 g) as a yellow amorphous solid.
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30 mL
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1 mL
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Synthesis routes and methods II

Procedure details

To a solution of bis(trichloromethyl) carbonate (0.50 g) in tetrahydrofuran (20 mL) was added dropwise a solution of pyridine (0.40 mL) in tetrahydrofuran (1 mL) under ice-cooling. The reaction solution was stirred for 30 minutes under ice-cooling, and 2-(methylamino)ethyl acetate hydrochloride (0.77 g) obtained in Reference Synthetic Example 2 was added. A solution of triethylamine (0.70 mL) in tetrahydrofuran (1 mL) was added dropwise, and stirred at room temperature for 1 hr. The reaction solution was concentrated under reduced pressure, and to the residue was added water (50 mL), and extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with saturated brine (50 mL), and dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure, and the residue was dissolved in tetrahydrofuran (20 mL). To the solution were added (R)-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole (1.11 g), triethylamine (0.84 mL) and 4-dimethylaminopyridine (catalytic amount), and stirred at 60° C. overnight. The reaction solution was concentrated under reduced pressure, and to the residue was added water (50 mL), and then, extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with saturated saline (50 mL), and dried over anhydrous magnesium sulfate. After concentrating under reduced pressure, the residue was purified with basic silica gel column chromatography (eluted with ethyl acetate:hexane=1:1, then ethyl acetate), and further purified with silica gel column chromatography (eluted with ethyl acetate:hexane=2:1, then ethyl acetate, then acetone:ethyl acetate=1:4, then 1:1) to give title compound as yellow amorphous solid (1.13 g).
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0.5 g
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0.4 mL
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20 mL
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1 mL
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